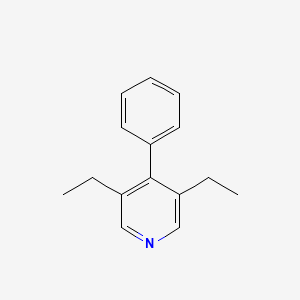
3,5-Diethyl-4-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethyl-4-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of ethyl and phenyl groups at specific positions on the pyridine ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-4-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3,5-diethylpyridine with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the Grignard reagent and to promote the formation of the desired product.
Another method involves the catalytic hydrogenation of 3,5-diethyl-4-phenylpyridinium salts. This process requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also employ advanced purification techniques, such as distillation and crystallization, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diethyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3,5-Diethyl-4-phenylpyridine finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,5-Diethyl-4-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4-phenylpyridine: Similar structure but with methyl groups instead of ethyl groups.
4-Phenylpyridine: Lacks the ethyl substituents at positions 3 and 5.
3,5-Diethylpyridine: Lacks the phenyl substituent at position 4.
Uniqueness
3,5-Diethyl-4-phenylpyridine is unique due to the specific arrangement of ethyl and phenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73669-44-0 |
|---|---|
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
3,5-diethyl-4-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-3-12-10-16-11-13(4-2)15(12)14-8-6-5-7-9-14/h5-11H,3-4H2,1-2H3 |
Clé InChI |
HPPGZEHAQZIFJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=CC(=C1C2=CC=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


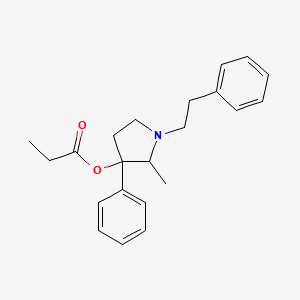

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)


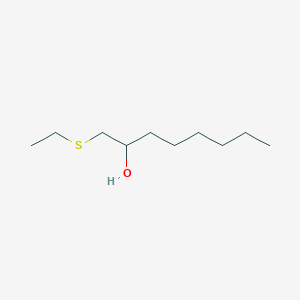
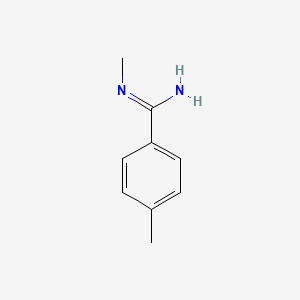

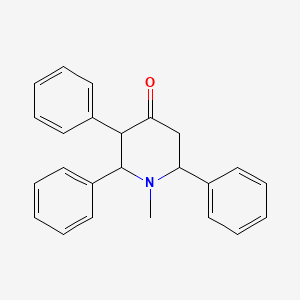

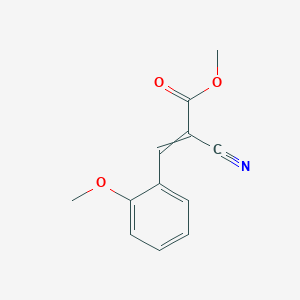
![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)


